molecular formula C7H3ClN2O2S B13687338 5-Chloro-2-nitrophenyl Isothiocyanate

5-Chloro-2-nitrophenyl Isothiocyanate

Cat. No.: B13687338
M. Wt: 214.63 g/mol
InChI Key: SYVCFYUWPOGLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C7H3ClN2O3S. It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a chlorine atom at the 5-position and a nitro group at the 2-position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-nitrophenyl Isothiocyanate typically involves the reaction of 5-chloro-2-nitroaniline with thiophosgene or other isothiocyanate-forming reagents. One common method is the reaction of the amine with carbon disulfide and a base, followed by the addition of a desulfurizing agent such as cyanuric acid .

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often employs large-scale reactions using similar methods but optimized for yield and safety. The use of continuous flow reactors and safer reagents is common to minimize the risks associated with toxic intermediates like thiophosgene .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-2-nitrophenyl Isothiocyanate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Employed in the modification of biomolecules for labeling and detection purposes.

    Medicine: Investigated for its potential use in drug development due to its ability to form bioactive thiourea derivatives.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-2-nitrophenyl Isothiocyanate involves its reactivity as an electrophile. The isothiocyanate group (N=C=S) can react with nucleophiles, such as amines, to form thiourea derivatives. This reactivity is exploited in various chemical and biological applications. The nitro and chloro substituents on the aromatic ring can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-nitrophenyl Isothiocyanate is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and make it suitable for specific synthetic applications. The combination of these substituents allows for selective reactions and the formation of diverse products .

Properties

Molecular Formula

C7H3ClN2O2S

Molecular Weight

214.63 g/mol

IUPAC Name

4-chloro-2-isothiocyanato-1-nitrobenzene

InChI

InChI=1S/C7H3ClN2O2S/c8-5-1-2-7(10(11)12)6(3-5)9-4-13/h1-3H

InChI Key

SYVCFYUWPOGLSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N=C=S)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.